molecular formula C19H10ClFN2O3 B5364670 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile

3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile

Número de catálogo B5364670
Peso molecular: 368.7 g/mol
Clave InChI: IFRLBXGCWDHKIT-LCYFTJDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.

Mecanismo De Acción

3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling events in the BCR pathway. This results in the suppression of B-cell proliferation and survival, leading to the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to selectively target BTK and has minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity in B-cell malignancies, with low toxicity and good tolerability. This compound has also been shown to enhance the activity of other anticancer agents, such as the Bcl-2 inhibitor venetoclax, in preclinical models of CLL.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile offers several advantages as a research tool for the study of B-cell malignancies. It is a potent and selective inhibitor of BTK, with good pharmacokinetic properties and low toxicity. However, this compound has some limitations as a research tool, such as its relatively high cost and the need for specialized equipment and expertise to perform the assays.

Direcciones Futuras

Several future directions for the development of 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile as a therapeutic agent are currently being explored. These include the evaluation of this compound in combination with other anticancer agents, the identification of biomarkers that can predict response to this compound, and the investigation of this compound in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and multiple myeloma. Additionally, the development of more potent and selective BTK inhibitors is ongoing, with the aim of improving the efficacy and safety of these agents in the treatment of B-cell malignancies.

Métodos De Síntesis

The synthesis of 3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile involves several steps, starting with the reaction of 4-chloro-2-nitroaniline with furfural to form 5-(4-chloro-2-nitrophenyl)-2-furfural. This intermediate is then reacted with 4-fluorobenzaldehyde to form this compound.

Aplicaciones Científicas De Investigación

3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B cells, leading to the suppression of tumor growth.

Propiedades

IUPAC Name

(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClFN2O3/c20-14-3-7-17(18(10-14)23(24)25)19-8-6-16(26-19)9-13(11-22)12-1-4-15(21)5-2-12/h1-10H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRLBXGCWDHKIT-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.